molecular formula C13H11N3O2S2 B2529572 N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE CAS No. 448929-00-8

N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2529572
CAS No.: 448929-00-8
M. Wt: 305.37
InChI Key: MLMDSAPNHYWIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics. The compound’s structure incorporates a thiophene ring, a phenylformamido group, and a methanethioyl group, making it a unique molecule with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE typically involves the condensation of thiophene-2-carboxylic acid derivatives with phenylformamido and methanethioyl groups. One common method includes the following steps:

    Formation of Thiophene-2-Carboxylic Acid Derivative: The thiophene ring is functionalized to introduce a carboxylic acid group at the 2-position.

    Condensation Reaction: The thiophene-2-carboxylic acid derivative is reacted with phenylformamido and methanethioyl reagents under specific conditions, such as the presence of a dehydrating agent like phosphorus pentasulfide (P4S10) or thionyl chloride (SOCl2).

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing various substituents like halogens, alkyl groups, or nitro groups.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., alkyl halides), nitrating agents (e.g., HNO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated, alkylated, or nitrated thiophene derivatives

Scientific Research Applications

N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials.

Mechanism of Action

The mechanism of action of N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}FURAN-2-CARBOXAMIDE
  • 2-NITRO-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE
  • 5-CHLORO-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE

Uniqueness

N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(thiophene-2-carbonylamino)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-11(9-5-2-1-3-6-9)14-13(19)16-15-12(18)10-7-4-8-20-10/h1-8H,(H,15,18)(H2,14,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMDSAPNHYWIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE
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N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE
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N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2-CARBOXAMIDE

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